Cas no 54855-83-3 (2-bromo-1,4-dihydropyridin-4-one)

2-Bromo-1,4-dihydropyridin-4-one is a brominated heterocyclic compound featuring a dihydropyridinone core. This structure serves as a versatile intermediate in organic synthesis, particularly in the construction of pharmacologically active molecules and functionalized pyridine derivatives. The bromine substituent enhances reactivity, enabling selective cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination. Its electron-deficient pyridinone scaffold also facilitates nucleophilic substitutions, making it valuable for modifying complex frameworks. The compound’s stability under standard conditions ensures handling convenience, while its compatibility with diverse reaction conditions broadens its utility in medicinal chemistry and materials science. Suitable for controlled functionalization, it is often employed in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
2-bromo-1,4-dihydropyridin-4-one structure
54855-83-3 structure
Product Name:2-bromo-1,4-dihydropyridin-4-one
CAS No:54855-83-3
MF:C5H4BrNO
MW:173.995360374451
CID:1113764
PubChem ID:2762840
Update Time:2025-06-08

2-bromo-1,4-dihydropyridin-4-one Chemical and Physical Properties

Names and Identifiers

    • 2-bromo-4(1H)-Pyridinone
    • 2-Bromo-4-hydroxypyridine
    • 2-bromo-1,4-dihydropyridin-4-one
    • MFCD19704496
    • SCHEMBL10855044
    • AB05095
    • A6358
    • 2-Bromo-4-hydroxy pyridine
    • F89019
    • SCHEMBL179116
    • J-508302
    • 54855-83-3
    • DTXSID10376501
    • 2-bromo-1H-pyridin-4-one
    • 4-hydroxy-2-bromo-pyridine
    • AC-26853
    • MFCD00234040
    • B5431
    • 4-PYRIDINOL, 2-BROMO-
    • GGXSDQDNOMWAFV-UHFFFAOYSA-N
    • 4(1H)-Pyridinone, 2-bromo-
    • 36953-40-9
    • 2-Bromo-pyridin-4-ol
    • AMY19933
    • DB-006001
    • TS-02398
    • 2-Bromopyridin-4-ol
    • EN300-141548
    • CS-W004923
    • AKOS005198976
    • Inchi: 1S/C5H4BrNO/c6-5-3-4(8)1-2-7-5/h1-3H,(H,7,8)
    • InChI Key: GGXSDQDNOMWAFV-UHFFFAOYSA-N
    • SMILES: BrC1=CC(C=CN1)=O

Computed Properties

  • Exact Mass: 172.94763g/mol
  • Monoisotopic Mass: 172.94763g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 29.1Ų

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Additional information on 2-bromo-1,4-dihydropyridin-4-one

2-Bromo-4(1H)-Pyridinone (CAS No. 54855-83-3): A Comprehensive Overview

2-Bromo-4(1H)-pyridinone, also known by its CAS registry number CAS No. 54855-83-3, is a heterocyclic compound with significant applications in various fields of chemistry and materials science. This compound belongs to the class of pyridinones, which are derivatives of pyridine with a ketone group at the 4-position. The presence of a bromine atom at the 2-position introduces unique electronic and structural properties, making it a valuable building block in organic synthesis.

The molecular structure of 2-bromo-4(1H)-pyridinone consists of a six-membered aromatic ring with one nitrogen atom and a ketone group at the 4-position, along with a bromine substituent at the 2-position. This arrangement imparts strong electron-withdrawing effects due to the electronegative bromine atom, which can influence the reactivity of the molecule in various chemical reactions. The compound is typically synthesized through bromination reactions or by modifying existing pyridinone derivatives.

Recent studies have highlighted the potential of bromopyridinone derivatives in drug discovery and material synthesis. For instance, researchers have explored the use of 2-bromo-4(1H)-pyridinone as a precursor for synthesizing bioactive molecules with anti-inflammatory and anticancer properties. Its ability to undergo nucleophilic substitution reactions makes it an ideal candidate for constructing complex heterocyclic frameworks, which are often found in pharmaceutical agents.

In addition to its role in organic synthesis, 2-bromo-4(1H)-pyridinone has been investigated for its applications in materials science, particularly in the development of advanced polymers and coordination compounds. The bromine substituent facilitates the formation of covalent bonds with other functional groups, enabling the creation of high-performance materials with tailored properties.

The physical properties of CAS No. 54855-83-3 include a melting point of approximately 160°C and a boiling point around 300°C under standard conditions. It is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and ethyl acetate, which enhances its utility in various synthetic protocols.

In terms of safety considerations, while handling 2-bromo-4(1H)-pyridinone, it is essential to adhere to standard laboratory practices to minimize exposure risks. Proper ventilation and personal protective equipment should be used during synthesis and manipulation of this compound.

The increasing demand for versatile building blocks in organic synthesis has positioned CAS No. 54855-83-3 as a key intermediate in both academic research and industrial applications. Its unique combination of reactivity and stability makes it an invaluable tool for chemists seeking to develop innovative solutions across diverse disciplines.

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